2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride

Descripción general

Descripción

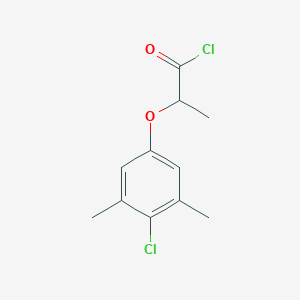

2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is an organic compound with the molecular formula C11H12Cl2O2. It is a derivative of phenoxyacetic acid and is characterized by the presence of a chloro and two methyl groups on the phenyl ring, along with a propanoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride typically involves the reaction of 4-chloro-3,5-dimethylphenol with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-chloro-3,5-dimethylphenol+propanoyl chloride→2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions.

Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) is used.

Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

Major Products Formed

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Carboxylic acids: Formed from hydrolysis.

Alcohols: Formed from reduction.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Chemistry: 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride serves as a reagent in organic synthesis for creating various derivatives.

- Biology: It is utilized in studying enzyme-catalyzed reactions that involve acylation.

- Medicine: The compound acts as an intermediate in synthesizing pharmaceutical compounds.

- Industry: It is employed in producing agrochemicals and other specialty chemicals.

Chemical Reactions Analysis

This compound undergoes several chemical reactions due to its acyl chloride group's high reactivity towards nucleophiles.

Types of Reactions:

- Nucleophilic Substitution: The acyl chloride group reacts with nucleophiles to form amides, esters, and other derivatives.

- Hydrolysis: In the presence of water, the acyl chloride group hydrolyzes to produce the corresponding carboxylic acid.

- Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to the corresponding alcohol.

Common Reagents and Conditions:

- Nucleophilic Substitution: Amines, alcohols, and thiols are commonly used under basic conditions.

- Hydrolysis: Water or aqueous base, such as sodium hydroxide, is used.

- Reduction: Lithium aluminum hydride or other hydride donors are used under anhydrous conditions.

Major Products Formed:

- Amides: Formed from the reaction with amines.

- Esters: Formed from the reaction with alcohols.

- Carboxylic acids: Formed from hydrolysis.

- Alcohols: Formed from reduction.

Medicinal Chemistry

2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride has demonstrated potential as a precursor for synthesizing pharmaceuticals because it can modify biological targets. Its unique structure allows it to interact with various enzymes and receptors, which can influence metabolic pathways and cellular responses.

Antimicrobial Activity

Compounds with similar structures have demonstrated antimicrobial properties. Chlorinated phenoxy compound derivatives have been effective against various pathogens. Studies suggest that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may have similar antimicrobial effects, which warrants further investigation.

Enzyme Inhibition

The chlorinated phenoxy group can inhibit key enzymes involved in metabolic pathways through nucleophilic substitution reactions. This property makes it a candidate for developing enzyme inhibitors that could be useful in treating diseases related to enzyme dysfunction.

Case Studies

Inhibition of Type III Secretion System (T3SS)

Studies examining the effects of phenoxy compounds on pathogenic E. coli showed that related compounds inhibited T3SS-mediated virulence factor secretion. This suggests that 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride may also inhibit similar processes, providing insights into its potential as an antimicrobial agent.

Cytotoxicity Studies

Research has indicated that at higher concentrations (e.g., >50 μM), 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride exhibits significant cytotoxicity on various cell lines, leading to cell death via apoptosis or necrosis pathways. These findings highlight the need for careful dosage considerations in potential therapeutic applications.

Degradation Studies

Investigations into the degradation of similar compounds using advanced oxidation processes have shown effective breakdown in environmental settings, indicating potential for bioremediation applications.

Data Table

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent to prepare various derivatives through reactions such as nucleophilic substitution, hydrolysis, and reduction. |

| Enzyme-Catalyzed Reactions | Utilized in studying enzyme-catalyzed reactions involving acylation, providing insights into enzyme mechanisms and functions. |

| Pharmaceutical Synthesis | Acts as an intermediate in the synthesis of pharmaceutical compounds, contributing to developing new drugs and therapies. |

| Agrochemicals Production | Employed in the production of agrochemicals, aiding in developing crop protection and enhancement agents. |

| Antimicrobial Research | Explored for potential antimicrobial properties, with studies suggesting it may inhibit bacterial virulence factors and act against various pathogens. |

| Enzyme Inhibition Studies | Investigated for its ability to inhibit key enzymes involved in metabolic pathways, making it a candidate for developing enzyme inhibitors for treating diseases related to enzyme dysfunction. |

| Cytotoxicity Studies | Researched for its cytotoxic effects on various cell lines, indicating potential applications in cancer research and therapy, while also highlighting the need for careful dosage considerations. |

| Environmental Bioremediation | Studied for its degradation pathways and potential in bioremediation applications, suggesting it can be broken down effectively in environmental settings using advanced oxidation processes. |

Mecanismo De Acción

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride involves the reactivity of the acyl chloride group. This group readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chlorophenoxy)propanoyl chloride: Lacks the methyl groups on the phenyl ring.

2-(3,5-Dimethylphenoxy)propanoyl chloride: Lacks the chloro group on the phenyl ring.

2-(4-Methylphenoxy)propanoyl chloride: Contains only one methyl group on the phenyl ring.

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is unique due to the presence of both chloro and two methyl groups on the phenyl ring, which can influence its reactivity and the types of derivatives formed. This structural feature can lead to different physical and chemical properties compared to similar compounds.

Actividad Biológica

2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride is an organic compound notable for its unique structural features, including a propanoyl chloride group linked to a phenoxy moiety with chloro and methyl substitutions. Its molecular formula is , and it has a molecular weight of 247.12 g/mol. This compound's reactivity and potential biological activities make it a subject of interest in medicinal chemistry and synthetic organic chemistry.

The compound is classified as an acyl chloride, which are known for their high reactivity due to the presence of the carbonyl group adjacent to a chlorine atom. This structure allows for various chemical reactions, particularly in the synthesis of more complex organic molecules. The presence of both chlorine and methyl groups enhances its chemical reactivity, which may translate into significant biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Acyl chlorides like this compound can act as electrophiles in nucleophilic acyl substitution reactions, potentially leading to the modification of biomolecules such as proteins and nucleic acids.

Case Studies and Research Findings

- Synthesis and Reactivity : A study highlighted the synthesis pathways for acyl chlorides and their derivatives, emphasizing their role in drug development. The unique substituents in this compound could enhance its pharmacological profile compared to other similar compounds.

- Structure-Activity Relationship (SAR) : Research on related compounds has demonstrated that modifications in the phenoxy group significantly impact biological activity. For instance, the introduction of electron-withdrawing groups (like chlorine) has been associated with increased potency against specific biological targets.

- Comparative Analysis : A table comparing structurally similar compounds provides insight into potential biological activities:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-(4-Chloro-3,5-dimethylphenoxy)-2-methylpropanoyl chloride | C₁₁H₁₃ClO₂ | Anti-inflammatory effects |

| 4-Chloro-3,5-dimethylphenol | C₈H₉ClO | Antimicrobial properties |

| 2-(4-Chlorophenoxy)propanoic acid | C₉H₉ClO₂ | Analgesic effects |

Safety and Handling

As with many acyl chlorides, this compound is corrosive and can release hydrochloric acid upon reaction with water. Proper safety measures should be taken during handling to prevent exposure.

Propiedades

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)propanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O2/c1-6-4-9(5-7(2)10(6)12)15-8(3)11(13)14/h4-5,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCMIOVDMJERDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701230085 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160257-38-4 | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chloro-3,5-dimethylphenoxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701230085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.